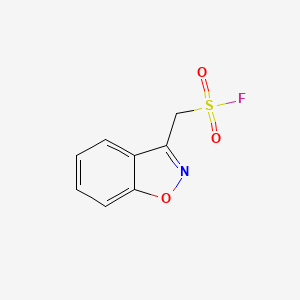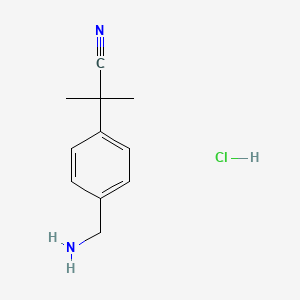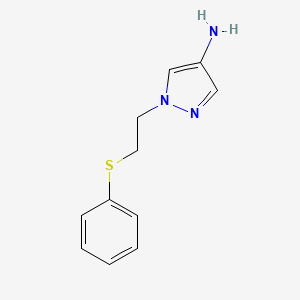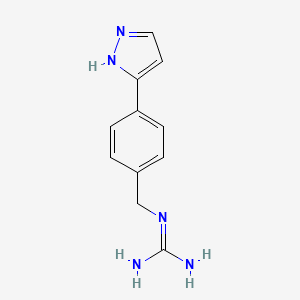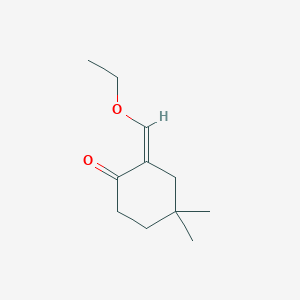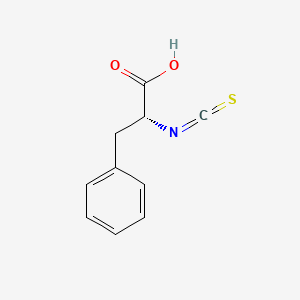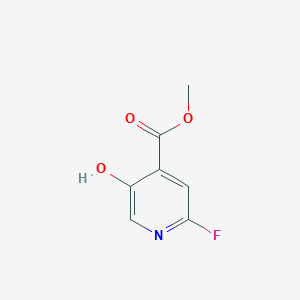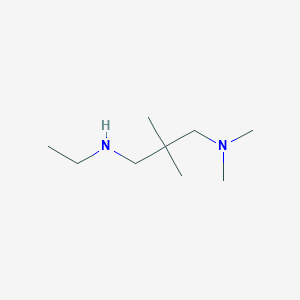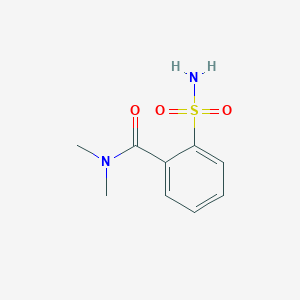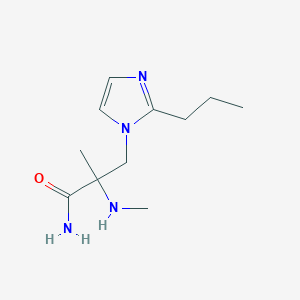![molecular formula C10H12N4O B13638022 1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13638022.png)
1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Preparation Methods
The synthesis of 1-[(2-methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine derivative: The starting material, 2-methoxypyridine, undergoes a series of reactions to introduce the necessary functional groups.
Coupling with pyrazole: The pyridine derivative is then coupled with a pyrazole moiety using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Final modifications: The intermediate product is further modified to yield the final compound, 1-[(2-methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2-methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
3-[(2-methoxypyridin-3-yl)amino]-3-methylbutan-1-ol: This compound also features a methoxypyridine moiety and is used in medicinal chemistry for the preparation of drug candidates.
2-Methoxy-3-pyridinylboronic acid MIDA ester: Another compound with a methoxypyridine group, used in Suzuki-Miyaura cross-coupling reactions.
N-[(6-chloropyridin-3-yl)methyl]-N-methylamine: A related pyridine derivative with applications in organic synthesis.
The uniqueness of 1-[(2-methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
1-[(2-methoxypyridin-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H12N4O/c1-15-10-8(3-2-4-12-10)6-14-7-9(11)5-13-14/h2-5,7H,6,11H2,1H3 |
InChI Key |
SLNCBOITZXFNJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)CN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13637942.png)
